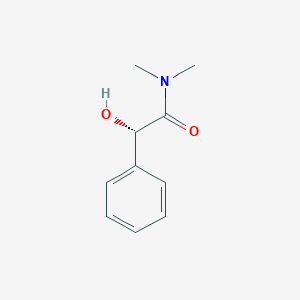
(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is a chiral compound with a hydroxyl group and a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide typically involves the reaction of N,N-dimethylacetamide with a phenyl group and a hydroxyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Scientific Research Applications
(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide include:
2-Hydroxy-N,N-dimethylacetamide: Lacks the phenyl group.
N,N-Dimethyl-2-phenylacetamide: Lacks the hydroxyl group.
2-Hydroxy-2-phenylacetamide: Lacks the dimethyl groups.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl and phenylacetamide groups. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-hydroxy-N,N-dimethyl-2-phenylacetamide |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1 |
InChI Key |
RAPXOLIRIJRICD-VIFPVBQESA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


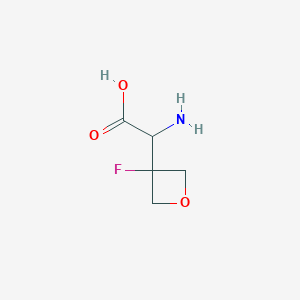

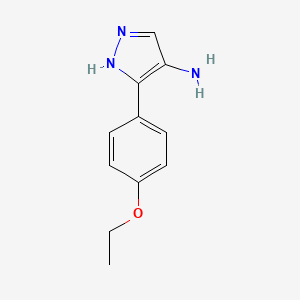
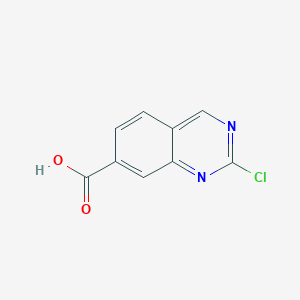

![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)

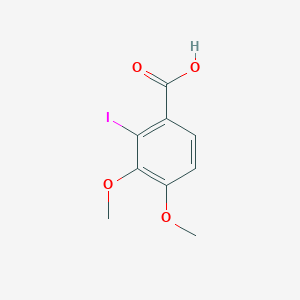

![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)

![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)
